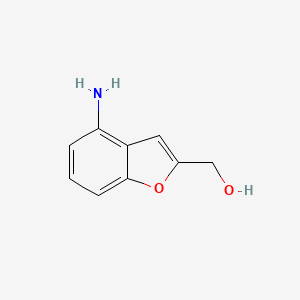

(4-Aminobenzofuran-2-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

(4-amino-1-benzofuran-2-yl)methanol |

InChI |

InChI=1S/C9H9NO2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,11H,5,10H2 |

InChI Key |

BAQOEZJEEAZLGT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C=C(OC2=C1)CO)N |

Canonical SMILES |

C1=CC(=C2C=C(OC2=C1)CO)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Novel 4-Aminobenzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, 4-aminobenzofuran derivatives have emerged as a scaffold of interest for the development of novel therapeutic agents, exhibiting promising anticancer, anti-inflammatory, and kinase inhibitory properties. This technical guide provides an in-depth overview of the synthesis of novel 4-aminobenzofuran derivatives, detailing key experimental protocols and exploring their interactions with relevant biological signaling pathways.

Synthetic Strategies for 4-Aminobenzofuran Derivatives

The synthesis of 4-aminobenzofuran derivatives can be achieved through several strategic approaches, primarily involving the introduction of an amino group at the C4 position of the benzofuran core. Key methods include the Smiles rearrangement of 4-hydroxybenzofuran precursors, the reduction of 4-nitrobenzofuran intermediates, and transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Ullmann condensation.

Smiles Rearrangement of 4-Hydroxybenzofuran Derivatives

The Smiles rearrangement offers a valuable route to 4-aminobenzofurans starting from readily available 4-hydroxybenzofurans. This intramolecular nucleophilic aromatic substitution involves the conversion of the phenol to a suitable ether, which then undergoes rearrangement to the desired amine.

Experimental Protocol: Synthesis of 4-Aminobenzofuran via Smiles Rearrangement [1]

This protocol describes a two-step process starting from 4-hydroxybenzofuran.

Step 1: Synthesis of 2-(Benzofuran-4-yloxy)-2-methyl-propionamide

-

To a solution of 4-hydroxybenzofuran (1.0 eq) in a suitable solvent such as dioxane, add sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add 2-bromo-2-methylpropionamide (1.2 eq) and heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(benzofuran-4-yloxy)-2-methyl-propionamide.

Step 2: Smiles Rearrangement to N-(Benzofuran-4-yl)-2-methyl-propionamide and subsequent hydrolysis

-

To a solution of 2-(benzofuran-4-yloxy)-2-methyl-propionamide (1.0 eq) in N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the rearrangement by TLC.

-

Once the rearrangement is complete, carefully add the reaction mixture to a solution of hydrochloric acid (e.g., 6M) and heat to reflux to hydrolyze the amide.

-

Cool the mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers, filter, and concentrate to yield 4-aminobenzofuran.

| Starting Material | Product | Yield | Reference |

| 4-Hydroxybenzofuran | 4-Aminobenzofuran | 50% | [1] |

Reduction of 4-Nitrobenzofuran Derivatives

A common and effective method for the synthesis of 4-aminobenzofurans involves the reduction of a 4-nitrobenzofuran precursor. Various reducing agents can be employed for this transformation, with catalytic hydrogenation and metal-acid combinations being the most prevalent.

Experimental Protocol: Reduction of 4-Nitrobenzofuran using SnCl₂

-

Dissolve 4-nitrobenzofuran (1.0 eq) in ethanol in a round-bottom flask.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Basify the mixture with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4-aminobenzofuran.

| Starting Material | Product | Reducing Agent | Yield |

| 4-Nitrobenzofuran | 4-Aminobenzofuran | SnCl₂·2H₂O | Typically high |

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and can be applied to the synthesis of 4-aminobenzofuran derivatives from 4-halobenzofurans (e.g., 4-bromobenzofuran).[2][3][4] This method offers a broad substrate scope with respect to the amine coupling partner.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromobenzofuran

-

To an oven-dried Schlenk tube, add 4-bromobenzofuran (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like XPhos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene as the solvent.

-

Heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the desired 4-aminobenzofuran derivative.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Yield |

| 4-Bromobenzofuran | Various primary/secondary amines | Pd₂(dba)₃ / XPhos | NaOtBu | Good to excellent |

Ullmann Condensation

The copper-catalyzed Ullmann condensation is a classical method for forming C-N bonds and can be utilized for the synthesis of 4-aminobenzofuran derivatives from 4-halobenzofurans.[5][6][7] While it often requires harsher reaction conditions than the Buchwald-Hartwig amination, it provides an alternative synthetic route.

Experimental Protocol: Ullmann Condensation of 4-Chlorobenzofuran

-

In a sealed tube, combine 4-chlorobenzofuran (1.0 eq), the amine (1.5 eq), copper(I) iodide (CuI) (0.1 eq), a ligand such as L-proline (0.2 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).

-

Add a high-boiling polar solvent such as dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to 120-150 °C for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature, add water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the 4-aminobenzofuran derivative.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Yield |

| 4-Chlorobenzofuran | Various amines | CuI / L-proline | K₂CO₃ | Moderate to good |

Biological Activity and Signaling Pathways

4-Aminobenzofuran derivatives have shown significant potential as modulators of key signaling pathways implicated in cancer and other diseases. Their mechanism of action often involves the inhibition of protein kinases that are crucial for cell growth, proliferation, and survival.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell proliferation, growth, and survival.[8][9] Dysregulation of this pathway is a common feature in many cancers.[8] Certain benzofuran derivatives have been identified as inhibitors of this pathway, inducing apoptosis in cancer cells.[8]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 4-aminobenzofuran derivatives.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is another critical signaling route that governs cell proliferation, differentiation, and survival.[10][11][12][13] Aberrant activation of this pathway is frequently observed in various cancers. Some benzofuran derivatives have been shown to exert their anti-inflammatory and anticancer effects by inhibiting key components of the MAPK pathway.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MAPK/ERK pathway inhibition is a promising treatment target for adrenocortical tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of (4-Aminobenzofuran-2-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of (4-Aminobenzofuran-2-yl)methanol, a benzofuran derivative with potential applications in drug discovery and development. Due to the limited availability of experimental data for this specific compound, this guide combines predicted values from computational models with detailed, standard experimental protocols for the determination of key physicochemical parameters. Furthermore, it explores the potential biological activities of aminobenzofuran derivatives and their associated signaling pathways.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery as they influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following tables summarize the predicted physicochemical properties of this compound.

Predicted Physicochemical Data

| Property | Predicted Value | Method/Tool |

| Melting Point | 152.5 °C | AAT Bioquest Melting Point Predictor |

| Boiling Point | 356.8 °C | AAT Bioquest Boiling Point Predictor |

| logP (o/w) | 1.3 ± 0.3 | Molinspiration |

| Aqueous Solubility (logS) | -2.1 mol/L | AqSolPred |

| pKa (most acidic) | 14.1 (hydroxyl group) | Rowan pKa Predictor |

| pKa (most basic) | 4.2 (amino group) | Rowan pKa Predictor |

Disclaimer: These values are computationally predicted and should be confirmed by experimental data.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is essential for drug development. The following are detailed, standard laboratory protocols for measuring the key parameters of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic routes reported for aminobenzofuran derivatives. A plausible method involves the reduction of a corresponding nitro-substituted benzofuran.

Workflow for a Potential Synthetic Route

Caption: A potential synthetic workflow for this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Method: Capillary Melting Point Apparatus

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the block rapidly to a temperature about 15-20°C below the expected melting point (based on the predicted value). Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Method: Micro Boiling Point Determination

-

Sample Preparation: Place a small amount (0.1-0.2 mL) of this compound into a small test tube.

-

Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube.

-

Heating: Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Method: Shake-Flask Method for Aqueous Solubility

-

Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed until the undissolved solid has settled. Centrifugation can be used to facilitate this process.

-

Analysis: Carefully withdraw a sample of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is expressed in mol/L or mg/mL.

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a molecule with both acidic and basic functional groups, it will have corresponding pKa values.

Method: Potentiometric Titration

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the basic amino group, and with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the acidic hydroxyl group. Record the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of the lipophilicity of a compound, which is its ability to dissolve in fats, oils, and lipids.

Method: Shake-Flask Method

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of the other phase to create a biphasic system.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can aid in this process.

-

Analysis: Determine the concentration of the compound in both the n-octanol and the aqueous phase using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Potential Biological Activities and Signaling Pathways

Benzofuran derivatives are known to possess a wide range of biological activities. Based on the structure of this compound, several potential therapeutic applications can be hypothesized.

P-glycoprotein (P-gp) Inhibition in Cancer

Many aminobenzofuran derivatives have been investigated as inhibitors of P-glycoprotein (P-gp), a transmembrane efflux pump that is overexpressed in many cancer cells and contributes to multidrug resistance (MDR).

Signaling Pathway of P-gp Mediated Multidrug Resistance and Inhibition

Caption: Inhibition of P-glycoprotein by a potential inhibitor like this compound can block the efflux of chemotherapeutic drugs, thereby overcoming multidrug resistance in cancer cells.

Cholinesterase Inhibition in Alzheimer's Disease

The core structure of this compound shares similarities with compounds that act as cholinesterase inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease.

Cholinergic Synapse and the Action of Cholinesterase Inhibitors

Caption: Cholinesterase inhibitors prevent the breakdown of acetylcholine (ACh), increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission, which is beneficial in Alzheimer's disease.

Antiarrhythmic Activity

Certain benzofuran derivatives have shown potential as antiarrhythmic agents, particularly as Class III agents that block potassium channels in cardiac myocytes.

The Aminobenzofuran Scaffold: A Privileged Motif in Drug Discovery

A Technical Guide to the Biological Activities, Experimental Evaluation, and Therapeutic Potential of Aminobenzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzofuran nucleus, a heterocyclic system composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Among its derivatives, the aminobenzofuran scaffold has emerged as a particularly promising platform for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of aminobenzofuran derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key bioassays are provided, alongside quantitative data and visual representations of relevant biological pathways and workflows to facilitate further research and development in this area.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Aminobenzofuran derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[3][4] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cancer progression.[3][5]

A number of studies have highlighted the potent in vitro anticancer activity of various aminobenzofuran derivatives against cell lines such as those for prostate (PC-3), breast (MCF-7, MDA-MB-231), lung (A549), and liver (HepG2) cancer.[3] For instance, certain 2-aminobenzofuran derivatives have shown promising activity against prostatic tumor cells (PC-3), with their anticancer potential being influenced by lipophilicity.[3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected aminobenzofuran and related benzofuran derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Aminobenzofuran derivative 39 | PC-3 (Prostate) | Dose-dependent decrease in viability | [3] |

| Piperazine-based benzofuran 37e | A549 (Lung), HeLa (Cervical), SGC7901 (Gastric), HCT116 (Colon), MCF-7 (Breast) | < 10 | [3] |

| Piperazine-based benzofuran 38 | A549 (Lung), K562 (Leukemia) | 25.15, 29.66 | [3] |

| Benzofuran derivative 32a | HePG2 (Liver), HeLa (Cervical), MCF-7 (Breast), PC3 (Prostate) | 8.49–16.72, 6.55–13.14, 4.0–8.99 | [3] |

| 3-Amidobenzofuran derivative 28g | MDA-MB-231 (Breast) | Significant antiproliferative efficacy | [3] |

| Benzofuran-isatin conjugate 5d | NCI-55 cell line panel | Broad-spectrum activity | [6] |

| Furan-benzofuran proximicin analogue 23(16) | U-87 MG (Glioblastoma) | 6.54 µg/mL |

Key Anticancer Mechanisms and Signaling Pathways

A primary mechanism by which aminobenzofuran derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[3][5] This is often initiated through the inhibition of crucial cellular processes like tubulin polymerization, which leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[3]

References

An In-depth Technical Guide to (4-Aminobenzofuran-2-yl)methanol

This technical guide provides a comprehensive overview of (4-Aminobenzofuran-2-yl)methanol, focusing on its chemical identifiers, potential synthetic routes, and the biological activities associated with the broader class of aminobenzofuran derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identifiers

This compound is a heterocyclic organic compound. Its key identifiers are summarized in the table below for easy reference.

| Identifier | Value |

| CAS Number | 503621-00-9 |

| Chemical Name | 2-Benzofuranmethanol, 4-amino- |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| Synonyms | This compound, 4-amino-2-benzofuranmethanol |

Synthesis and Experimental Protocols

General Synthetic Approach: A plausible synthetic pathway could involve a multi-step process starting from a substituted phenol. One common strategy is the intramolecular cyclization of a suitably functionalized precursor. For instance, the synthesis could potentially proceed through the formation of a 4-nitrobenzofuran intermediate, followed by the reduction of the nitro group to an amine.

A generalized workflow for the synthesis of aminobenzofuran derivatives is depicted below.

Key Methodologies from Literature:

-

Smiles Rearrangement: This method has been successfully applied for the synthesis of 4- and 5-aminobenzofurans from the corresponding hydroxybenzofurans. The process involves the conversion of the phenol to a 2-aryloxy-2-methylpropionamide, which then undergoes an intramolecular nucleophilic displacement.

-

[4+1] Cycloaddition: A novel approach for constructing 2-aminobenzofurans involves the scandium triflate-mediated formal [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides. This method offers a direct and efficient route to the 2-aminobenzofuran scaffold.[1]

-

Tandem SNAr-Cyclocondensation: Fluorinated 3-aminobenzofurans have been synthesized via a tandem SNAr-cyclocondensation reaction of perfluorobenzonitriles with α-hydroxycarbonyl compounds.[2]

Biological Activity and Potential Applications

The benzofuran core is a prominent scaffold in a wide range of biologically active compounds and natural products.[3][4] The addition of an amino group can significantly modulate the pharmacological properties of these molecules. While specific biological data for this compound is scarce, the broader class of aminobenzofuran derivatives has demonstrated a variety of promising biological activities.

The potential biological activities of aminobenzofuran derivatives are illustrated in the following diagram.

Quantitative Data on Related Compounds:

The following table summarizes the reported biological activities of various aminobenzofuran derivatives, highlighting their potential as therapeutic agents.

| Compound Class/Derivative | Biological Activity | Target/Cell Line | IC₅₀ / Activity |

| Furan-benzofuran-containing proximicin analogues | Antiproliferative | U-87 MG (Glioblastoma) | 6.54 µg/mL |

| Novel 2-aminobenzofuran derivatives | P-glycoprotein Inhibition | K562/A02 cells | EC₅₀ = 78.1 nM |

| 3-Aminobenzofuran derivatives | Cholinesterase Inhibition | - | IC₅₀ ranging from 0.64 to 81.06 µM |

| 3-Aminobenzofuran derivatives | Aβ₁₋₄₂ Aggregation Inhibition | - | Up to 38.8% inhibition at 10 µM |

Detailed Insights into Biological Activities:

-

Anticancer Activity: Aminobenzofuran-containing analogues have shown significant antiproliferative activity against human glioblastoma cells, in some cases exceeding the potency of the standard drug temozolomide.[5] The substitution pattern on the benzofuran and associated moieties plays a crucial role in modulating this activity.

-

P-glycoprotein (P-gp) Inhibition: Certain novel 2-aminobenzofuran derivatives have been identified as potent inhibitors of P-glycoprotein, a key protein involved in multidrug resistance (MDR) in cancer cells.[6] By inhibiting P-gp, these compounds can restore the efficacy of conventional chemotherapeutic agents.

-

Anti-Alzheimer's Disease Activity: A series of 3-aminobenzofuran derivatives have been investigated as multifunctional agents for the treatment of Alzheimer's disease. These compounds have demonstrated the ability to inhibit cholinesterases and the aggregation of amyloid-beta (Aβ) peptides, two key pathological hallmarks of the disease.[7]

-

Antimicrobial Activity: Benzofuran derivatives, including those with amino substitutions, have been reported to possess antibacterial and antifungal properties.[3]

Conclusion

This compound, identified by CAS number 503621-00-9, belongs to the promising class of aminobenzofuran derivatives. While specific experimental data for this compound is limited in the public domain, the broader family of aminobenzofurans exhibits a wide range of significant biological activities, including anticancer, P-gp inhibitory, and neuroprotective effects. The synthetic methodologies outlined in this guide provide a foundation for the potential preparation of this compound and other novel analogues for further investigation in drug discovery and development programs. Further research into the specific properties and biological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Substituted Benzofurans: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry.[1] Naturally occurring and synthetic benzofuran derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] This wide range of biological effects has established the benzofuran core as a critical structural motif for the design and development of novel therapeutic agents.[1] This guide provides a comprehensive review of substituted benzofurans in medicinal chemistry, with a focus on their application as anticancer agents, summarizing key quantitative data, detailing experimental protocols, and illustrating significant pathways and relationships.

Anticancer Activity of Substituted Benzofurans

Substituted benzofurans have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide array of human cancer cell lines.[2][4] Their mechanisms of action are diverse and include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[3][5] The versatility of the benzofuran scaffold allows for structural modifications that can enhance potency and selectivity, making it a focal point of many drug discovery programs.[6]

Data Presentation: Cytotoxicity of Benzofuran Derivatives

The antiproliferative activity of various substituted benzofuran derivatives has been quantified against numerous cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a comparative overview of their potency.

Table 1: Cytotoxicity of Halogenated and Other Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound VIII | K562 (Leukemia) | 5.0 | [7] |

| HL-60 (Leukemia) | 0.1 | [7] | |

| HeLa (Cervical Cancer) | >1000 | [7] | |

| HUVEC (Normal) | >1000 | [7] | |

| Compound 1c | HeLa (Cervical Cancer) | 50 | [7] |

| K562 (Leukemia) | 25 | [7] | |

| MOLT-4 (Leukemia) | 180 | [7] | |

| HUVEC (Normal) | 30 | [7] | |

| Compound 1e | HeLa (Cervical Cancer) | 28 | [7] |

| K562 (Leukemia) | 41 | [7] | |

| MOLT-4 (Leukemia) | 70 | [7] | |

| HUVEC (Normal) | 30 | [7] | |

| Compound 2d | HeLa (Cervical Cancer) | 35 | [7] |

| K562 (Leukemia) | 20 | [7] | |

| MOLT-4 (Leukemia) | 35 | [7] | |

| HUVEC (Normal) | 30 | [7] | |

| Compound 3d | HeLa (Cervical Cancer) | 35 | [7] |

| K562 (Leukemia) | 28 | [7] | |

| MOLT-4 (Leukemia) | 55 | [7] |

| | HUVEC (Normal) | 6 |[7] |

Table 2: Cytotoxicity of Benzofuran Hybrids

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Benzofuranyl Thiosemicarbazone 8 | HePG2 (Liver Cancer) | 9.73 | [8] |

| Hela (Cervical Cancer) | 7.94 | [8] | |

| 3-Amidobenzofuran 28g | MDA-MB-231 (Breast Cancer) | 3.01 | [9] |

| HCT-116 (Colon Carcinoma) | 5.20 | [9] | |

| HT-29 (Colon Cancer) | 9.13 | [9] | |

| Benzofuran-2-carboxamide 50g | HCT-116 (Colon Carcinoma) | 0.87 | [9] |

| HeLa (Cervical Cancer) | 0.73 | [9] | |

| HepG2 (Liver Cancer) | 5.74 | [9] | |

| A549 (Lung Cancer) | 0.57 | [9] | |

| Benzofuran derivative 12 | SiHa (Cervical Cancer) | 1.10 | [9] |

| | HeLa (Cervical Cancer) | 1.06 |[9] |

Experimental Protocols

The evaluation of the cytotoxic properties of substituted benzofurans is predominantly carried out using the MTT assay.[7] This colorimetric assay is a standard method for assessing cell viability and proliferation.[10][11]

Detailed Methodology: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells as an indicator of their viability.[10] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[11][12] The concentration of the dissolved formazan is directly proportional to the number of metabolically active cells.[12]

-

1. Cell Plating:

-

Cancer cells are seeded into 96-well microplates at a specific density (e.g., 1 x 10^4 cells/well) in a final volume of 100 µL of culture medium.

-

Plates are incubated for 24 hours in a humidified atmosphere at 37°C with 5% CO2 to allow for cell attachment.

-

-

2. Compound Treatment:

-

The test benzofuran derivatives are dissolved in a suitable solvent, typically DMSO, to create stock solutions.

-

Serial dilutions of the compounds are prepared in culture medium to achieve the desired final concentrations.

-

The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. Control wells contain the vehicle (e.g., 1% DMSO) to account for any solvent effects.[7]

-

The plates are then incubated for a specified period, typically 48 or 72 hours.[7]

-

-

3. MTT Addition and Incubation:

-

4. Solubilization of Formazan:

-

After the incubation with MTT, the medium is carefully removed.

-

100 µL of a solubilization solution (e.g., DMSO, or a solution of isopropanol with HCl) is added to each well to dissolve the insoluble purple formazan crystals.[13]

-

The plate is gently mixed on an orbital shaker for a few minutes to ensure complete solubilization.

-

-

5. Absorbance Measurement and Data Analysis:

-

The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm (commonly 570 nm).[10]

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

-

Mandatory Visualizations

Signaling Pathway

Many substituted benzofurans exert their anticancer effects by modulating critical intracellular signaling pathways. A key target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell proliferation, survival, and growth.[5]

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Scilit [scilit.com]

- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. researchhub.com [researchhub.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of (4-Aminobenzofuran-2-yl)methanol: A Technical Guide

This technical guide provides a detailed overview of the anticipated spectroscopic characteristics (NMR, IR, MS) of (4-Aminobenzofuran-2-yl)methanol. Due to the absence of direct experimental data for the title compound, this report leverages data from structurally similar aminobenzofuran and benzofuran-2-yl-methanol derivatives to construct a predictive spectroscopic profile. Furthermore, a plausible synthetic route and general experimental protocols for the characterization of such molecules are detailed, offering a foundational methodology for researchers.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.5-7.0 | m | Aromatic protons (H5, H6, H7) |

| ~6.7 | s | Furan proton (H3) |

| ~4.7 | s | Methylene protons (-CH₂OH) |

| ~4.5 | br s | Amino protons (-NH₂) |

| ~3.5 | t | Hydroxyl proton (-OH) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C2 (furan) |

| ~150 | C7a (aromatic) |

| ~145 | C4 (aromatic, C-NH₂) |

| ~128 | Aromatic CH |

| ~125 | Aromatic CH |

| ~120 | Aromatic CH |

| ~115 | C3a (aromatic) |

| ~105 | C3 (furan) |

| ~60 | -CH₂OH |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | O-H stretch (alcohol), N-H stretch (amine) |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| ~1620 | N-H bend (amine) |

| ~1580, 1480 | Aromatic C=C stretch |

| ~1250 | C-O stretch (furan) |

| ~1050 | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| [M]+ | Molecular ion peak |

| [M-H₂O]+ | Loss of water |

| [M-CH₂OH]+ | Loss of hydroxymethyl group |

Experimental Protocols

While a specific protocol for this compound is not documented, a general synthetic strategy can be proposed based on established methodologies for related compounds. A plausible route involves the synthesis of a 4-nitrobenzofuran-2-carboxylic acid intermediate, followed by reduction of both the nitro group and the carboxylic acid.

Synthesis of 4-Nitrobenzofuran-2-carboxylic acid

This step can be achieved through the Perkin rearrangement of a corresponding 3-halocoumarin. The reaction is typically carried out in the presence of a base like sodium hydroxide in an alcoholic solvent. Microwave-assisted conditions have been shown to significantly reduce reaction times.

Reduction of 4-Nitrobenzofuran-2-carboxylic acid to this compound

A powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) would be required to concurrently reduce the carboxylic acid to a primary alcohol and the nitro group to an amine. The reaction is typically performed at low temperatures and requires careful quenching.

General Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra would be recorded on an FTIR spectrometer, typically using KBr pellets or as a thin film.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an ESI-TOF or similar instrument to confirm the elemental composition.

Workflow and Logical Relationships

The synthesis and characterization of a novel benzofuran derivative like this compound follows a structured workflow. This process begins with the synthesis of a suitable precursor, followed by one or more synthetic transformations to yield the target molecule. Purification and subsequent spectroscopic analysis are crucial steps to confirm the structure and purity of the final compound.

Caption: Synthetic and analytical workflow for a benzofuran derivative.

The Therapeutic Potential of Aminobenzofurans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a wide range of biological activities. The introduction of an amino group to this scaffold gives rise to aminobenzofurans, a class of compounds that has demonstrated significant therapeutic potential in several key areas of drug discovery, including neurodegenerative diseases and oncology. This technical guide provides an in-depth exploration of the therapeutic promise of aminobenzofurans, focusing on their synthesis, biological evaluation, and mechanisms of action.

Synthetic Strategies for Aminobenzofuran Scaffolds

The biological activity of aminobenzofuran derivatives is intrinsically linked to their substitution patterns. Consequently, the development of efficient and versatile synthetic methodologies is crucial for accessing structurally diverse libraries of these compounds for drug discovery campaigns. Several strategies have been successfully employed for the synthesis of both 2-aminobenzofuran and 3-aminobenzofuran cores.

A general workflow for the synthesis of aminobenzofuran derivatives often involves the initial construction of the benzofuran ring system followed by the introduction or modification of the amino functionality.

Quantum Chemical Calculations for Aminobenzofuran Derivatives: A Technical Guide for Drug Discovery

Introduction: Aminobenzofuran derivatives represent a significant class of heterocyclic compounds that are pivotal in medicinal chemistry and drug development. Their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, have spurred extensive research into their synthesis and biological evaluation.[1] At the heart of understanding their structure-activity relationships (SAR) lies the application of quantum chemical calculations. This technical guide provides an in-depth overview of the theoretical and computational methodologies used to elucidate the electronic and structural properties of these molecules, offering a predictive framework for their biological potential.

This guide will detail the common computational protocols, present key quantitative data derived from these calculations, and illustrate the typical workflows employed by researchers in the field. The focus is on Density Functional Theory (DFT), a widely adopted method that offers a favorable balance between accuracy and computational cost for molecules of this size.[2]

Methodologies and Protocols

The investigation of aminobenzofuran derivatives through computational chemistry involves a multi-step process, starting from the molecular structure and culminating in the prediction of various physicochemical and biological properties.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are the cornerstone for studying the electronic structure of aminobenzofuran derivatives. The protocol generally involves geometry optimization, frequency analysis, and the calculation of electronic properties.

1. Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule, which corresponds to the minimum energy state on the potential energy surface. This is achieved through geometry optimization.

-

Software: Gaussian 09 or Gaussian 16 are the most commonly used software packages.[3][4]

-

Method: The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for organic molecules.[1][2]

-

Basis Set: The Pople-style basis set, particularly 6-311++G(d,p), is frequently employed. This set provides a good description of electron distribution by including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) to handle non-spherical electron density distributions.[1][5]

-

Procedure: The calculation is performed without symmetry constraints to ensure an unbiased search for the true energy minimum. The optimization process is considered complete when the forces on the atoms are negligible, and the geometry corresponds to a stationary point on the potential energy surface.[4]

2. Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory. This serves two primary purposes:

-

Confirmation of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Prediction of IR Spectra: The calculated frequencies can be compared with experimental FT-IR spectra to validate the computational model. Calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values due to the harmonic approximation.[6]

3. Electronic Property Calculation: Once a stable geometry is confirmed, a host of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and potential for intermolecular interactions.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more reactive.[7]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions with biological targets like enzymes or receptors.[4]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects, providing deeper insight into the molecule's stability.[1]

Experimental Protocols for Validation

Computational results are most powerful when validated by experimental data. For aminobenzofuran derivatives, this typically involves synthesis followed by spectroscopic characterization.

1. Synthesis: Aminobenzofuran derivatives are synthesized through various organic chemistry routes. A common approach is the multi-step reaction starting from commercially available precursors, often involving cyclization reactions to form the core benzofuran ring.[3]

2. Spectroscopic Characterization:

-

FT-IR Spectroscopy: Experimental FT-IR spectra are recorded (e.g., using KBr pellets) and compared with the scaled theoretical vibrational frequencies calculated via DFT. This comparison helps to confirm the functional groups present and validates the accuracy of the computed molecular structure.[6][8]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and structure of the synthesized compound.[3]

-

UV-Vis Spectroscopy: The electronic transitions predicted by Time-Dependent DFT (TD-DFT) can be compared with experimental UV-Vis absorption spectra to validate the calculated electronic structure.[9][10]

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive experimental geometry (bond lengths, bond angles). These values serve as a gold standard for benchmarking the accuracy of the DFT-optimized geometry.[4]

Data Presentation

Quantitative data from quantum chemical calculations provide a basis for comparing different aminobenzofuran derivatives and predicting their properties.

Table 1: Optimized Geometrical Parameters

Comparison of calculated and experimental bond lengths and angles for a representative aminobenzofuran derivative. The close agreement validates the chosen level of theory.

| Parameter | Bond | DFT/B3LYP (Å) | Experimental (X-ray) (Å) |

| Bond Length | C7-C14 | 1.466 | 1.457 |

| C14-O15 | 1.221 | 1.252 | |

| C14-O16 | 1.358 | 1.278 |

Data adapted from a study on 1-benzofuran-2-carboxylic acid, a related structure. The variation in experimental values for C14-O15 and C14-O16 is due to intermolecular hydrogen bonding in the crystal structure.[4]

Table 2: Theoretical vs. Experimental Vibrational Frequencies

A comparison of key vibrational modes for an aminobenzofuran derivative, demonstrating the predictive power of DFT for spectroscopic analysis.

| Assignment | Functional Group | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |

| N-H Stretch | Amine | 3450 | 3460 |

| C=O Stretch | Carbonyl | 1715 | 1720 |

| C=C Stretch | Aromatic Ring | 1620 | 1625 |

| C-O-C Stretch | Furan Ring | 1255 | 1260 |

Note: Calculated frequencies are typically scaled to correct for anharmonicity. The values presented are hypothetical but representative of typical agreement found in the literature.[6][8]

Table 3: Calculated Electronic Properties

Frontier molecular orbital energies are critical for assessing the electronic behavior and reactivity of the derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Aminobenzofuran Core | -5.731 | -1.749 | 3.982 |

| Derivative A (Electron-donating group) | -5.610 | -1.700 | 3.910 |

| Derivative B (Electron-withdrawing group) | -5.950 | -2.100 | 3.850 |

Data is representative and adapted from studies on benzofuran derivatives.[9] A smaller energy gap generally implies higher reactivity.

Visualization of Workflows and Concepts

Graphviz diagrams are used to visually represent the logical flow of the computational and experimental processes.

Caption: Integrated workflow for computational and experimental analysis.

Caption: Key electronic properties derived from DFT calculations.

Conclusion

Quantum chemical calculations, particularly DFT, are an indispensable tool in the modern drug discovery pipeline for aminobenzofuran derivatives. They provide fundamental insights into molecular structure, stability, and electronic properties that are difficult to obtain through experimental means alone. By integrating computational predictions with experimental validation, researchers can establish robust structure-activity relationships, rationalize biological findings, and intelligently design novel candidates with enhanced potency and specificity. The methodologies and data presented in this guide serve as a foundational reference for scientists and researchers aiming to leverage computational chemistry in the development of next-generation aminobenzofuran-based therapeutics.

References

- 1. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzofuran|High-Purity Research Chemical|RUO [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Experimental and density functional theory and ab initio Hartree-Fock study on the vibrational spectra of 5-chloro-6-(4-chlorobenzoyl)-2-benzothiazolinone molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Structural and Spectroscopic Properties of Isoconazole and Bifonazole-Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of (4-Aminobenzofuran-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (4-Aminobenzofuran-2-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing with the formation of a substituted benzofuran-2-carboxylic acid, followed by reduction of the carboxylic acid and a nitro group precursor.

Synthetic Strategy Overview

The synthesis of this compound is proposed via a three-step sequence starting from 2-hydroxy-6-nitrobenzaldehyde. The overall strategy involves:

-

Cyclization: Perkin condensation of 2-hydroxy-6-nitrobenzaldehyde with diethyl bromomalonate to form ethyl 4-nitrobenzofuran-2-carboxylate.

-

Hydrolysis: Saponification of the ethyl ester to yield 4-nitrobenzofuran-2-carboxylic acid.

-

Concurrent Reduction: Simultaneous reduction of the nitro group and the carboxylic acid using a strong reducing agent to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-Nitrobenzofuran-2-carboxylate

This step involves the formation of the benzofuran ring system through a Perkin-like condensation.

Materials:

-

2-Hydroxy-6-nitrobenzaldehyde

-

Diethyl bromomalonate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-hydroxy-6-nitrobenzaldehyde (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2 equivalents).

-

Add diethyl bromomalonate (1.1 equivalents) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 4-nitrobenzofuran-2-carboxylate.

Step 2: Synthesis of 4-Nitrobenzofuran-2-carboxylic acid

This step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

-

Ethyl 4-nitrobenzofuran-2-carboxylate

-

Ethanol

-

1 M Sodium Hydroxide (NaOH) solution

-

1 M Hydrochloric Acid (HCl) solution

-

Distilled water

Procedure:

-

Dissolve ethyl 4-nitrobenzofuran-2-carboxylate (1 equivalent) in ethanol.

-

Add 1 M NaOH solution (2 equivalents) and stir the mixture at room temperature for 2-3 hours, or until the reaction is complete as monitored by TLC.

-

Remove the ethanol under reduced pressure.

-

Dilute the residue with distilled water and cool in an ice bath.

-

Acidify the aqueous solution by the dropwise addition of 1 M HCl until the pH is approximately 2-3, leading to the precipitation of the product.

-

Filter the precipitate, wash with cold distilled water, and dry under vacuum to obtain 4-nitrobenzofuran-2-carboxylic acid.

Step 3: Synthesis of this compound

This final step involves the simultaneous reduction of the nitro group and the carboxylic acid.

Materials:

-

4-Nitrobenzofuran-2-carboxylic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

To a stirred suspension of LiAlH₄ (4-5 equivalents) in anhydrous THF at 0 °C, add a solution of 4-nitrobenzofuran-2-carboxylic acid (1 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C and quench cautiously by the slow, sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Stir the resulting mixture at room temperature for 1 hour, then filter the aluminum salts through a pad of Celite.

-

Wash the filter cake thoroughly with ethyl acetate.

-

Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.

Data Presentation

| Step | Compound Name | Starting Material | Reagents | Solvent | Typical Yield | Purity |

| 1 | Ethyl 4-Nitrobenzofuran-2-carboxylate | 2-Hydroxy-6-nitrobenzaldehyde | Diethyl bromomalonate, K₂CO₃ | Acetone | 70-80% | >95% |

| 2 | 4-Nitrobenzofuran-2-carboxylic acid | Ethyl 4-Nitrobenzofuran-2-carboxylate | NaOH, HCl | Ethanol/Water | 85-95% | >98% |

| 3 | This compound | 4-Nitrobenzofuran-2-carboxylic acid | LiAlH₄ | THF | 60-70% | >98% |

Visualizations

Application Notes and Protocols for Testing the Antimicrobial Activity of Benzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antimicrobial properties of novel benzofuran derivatives. The following sections detail the methodologies for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and anti-biofilm activity of these compounds.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The emergence of multidrug-resistant microbial strains necessitates the development of new and effective antimicrobial agents. This document outlines standardized protocols to evaluate the efficacy of benzofuran derivatives against various bacterial and fungal pathogens.

Data Presentation: Antimicrobial Activity of Selected Benzofuran Derivatives

The following tables summarize the reported antimicrobial activities of various benzofuran derivatives against selected microbial strains. This data is provided for comparative purposes and to highlight the potential of this class of compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzofuran Derivatives against Bacteria

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Benzofuran-Ketoxime Derivative | Staphylococcus aureus | 0.039 | [1] |

| Hydroxylated Benzofuran Derivative | S. aureus, E. coli, B. subtilis, P. aeruginosa | 0.78 - 6.25 | [1] |

| Benzofuran-Pyrazole Hybrid | E. coli (DNA Gyrase B Inhibition IC50) | 9.80 (µM) | [3][4] |

| Benzofuran-Triazine Hybrid | E. coli, B. subtilis, S. aureus, S. enteritidis | 32 - 125 | [5] |

| Aza-benzofuran Compound | Salmonella typhimurium, S. aureus | - | [6] |

Table 2: Minimum Inhibitory Concentration (MIC) of Benzofuran Derivatives against Fungi

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

| Benzofuran-5-ol Derivative | Various fungal species | 1.6 - 12.5 | [1] |

| Benzofuran-Ketoxime Derivative | Candida albicans | 0.625 - 2.5 | [1] |

| Thiazolo Benzimidazole containing Benzofuran | Aspergillus flavus, C. albicans | 12.60 - 12.65 | [7] |

| Thiazolo Benzimidazole containing Benzofuran | Microspora griseus, Aspergillus terreus | 6.30 - 6.40 | [7] |

| Hydroxylated Benzofuran Derivative | C. albicans | 100 |

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below. These protocols are designed to be followed in a standard microbiology laboratory.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of a benzofuran derivative that visibly inhibits the growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial/fungal inoculum

-

Benzofuran derivative stock solution (in a suitable solvent like DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

Negative control (broth and solvent)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture (18-24 hours old) in sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Serial Dilution:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the benzofuran derivative stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

-

-

Inoculation: Dilute the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 100 µL of this diluted inoculum to each well containing the serially diluted compound.

-

Controls:

-

Positive Control: A well containing broth and the microbial inoculum without any test compound.

-

Negative Control: A well containing only broth to check for sterility.

-

Solvent Control: A well containing broth, the microbial inoculum, and the highest concentration of the solvent used to dissolve the benzofuran derivative.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

Result Interpretation: The MIC is the lowest concentration of the benzofuran derivative at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC test to determine the lowest concentration of the benzofuran derivative that kills 99.9% of the initial microbial inoculum.

Materials:

-

Agar plates (e.g., Mueller-Hinton Agar)

-

Sterile spreaders

-

Microtiter plate from the MIC assay

Procedure:

-

Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.

-

Plating: Spread the aliquot evenly onto the surface of an agar plate.

-

Incubation: Incubate the agar plates under the same conditions as the MIC test (e.g., 37°C for 18-24 hours).

-

Result Interpretation: The MBC is the lowest concentration of the benzofuran derivative that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a compound.

Materials:

-

Agar plates (e.g., Mueller-Hinton Agar)

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip

-

Benzofuran derivative solution

-

Positive and negative controls

Procedure:

-

Inoculation: Aseptically swab the entire surface of the agar plate with a standardized microbial inoculum (0.5 McFarland standard).

-

Well Creation: Use a sterile cork borer to create wells (typically 6-8 mm in diameter) in the agar.

-

Sample Addition: Add a defined volume (e.g., 50-100 µL) of the benzofuran derivative solution at a known concentration into each well.

-

Controls: Use a positive control antibiotic and a negative control (solvent) in separate wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-Biofilm Activity Assay

This protocol assesses the ability of benzofuran derivatives to inhibit biofilm formation or eradicate existing biofilms.

Materials:

-

96-well flat-bottom microtiter plates

-

Tryptic Soy Broth (TSB) or other biofilm-promoting medium

-

Bacterial inoculum

-

Benzofuran derivative solution

-

Crystal Violet solution (0.1%)

-

Ethanol (95%) or acetic acid (30%)

-

Microplate reader

Procedure for Biofilm Inhibition:

-

Follow the steps for the broth microdilution assay, using sub-MIC concentrations of the benzofuran derivatives.

-

After incubation, discard the planktonic cells by gently inverting and tapping the plate.

-

Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

-

Air-dry the plate.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Destaining: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the stain from the adherent biofilm.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance compared to the control (no compound) indicates inhibition of biofilm formation.

Visualizations: Workflows and Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the experimental workflows and potential mechanisms of antimicrobial action of benzofuran derivatives.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 3. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Benzofuran-Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antifungal and anthelmintic activity of novel benzofuran derivatives containing thiazolo benzimidazole nucleus: an in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (4-Aminobenzofuran-2-yl)methanol in Alzheimer's Disease Models

Disclaimer: As of late 2025, there is no publicly available research specifically detailing the application of (4-Aminobenzofuran-2-yl)methanol in Alzheimer's disease (AD) models. The following application notes and protocols are based on the activities of structurally related benzofuran and aminobenzofuran derivatives that have shown potential as therapeutic agents for AD. These notes are intended to serve as a representative guide for researchers, scientists, and drug development professionals interested in evaluating similar compounds.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain.[1] A key therapeutic strategy involves the inhibition of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) to enhance cholinergic neurotransmission.[2] Additionally, compounds that can inhibit the aggregation of Aβ peptides are of significant interest.[3]

Benzofuran and its derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities.[4] Several aminobenzofuran derivatives have been investigated as multifunctional agents for Alzheimer's disease, targeting both cholinesterases and Aβ aggregation.[5][6] This document provides a summary of the potential applications and evaluation methods for compounds within this chemical class, using data from published studies on related molecules as a reference.

Data Presentation: Efficacy of Representative Benzofuran Derivatives

The following tables summarize the in vitro efficacy of various benzofuran derivatives from published literature. This data can serve as a benchmark for evaluating the potential of novel compounds like this compound.

Table 1: Cholinesterase Inhibitory Activity of Representative Benzofuran Derivatives

| Compound ID | Target Enzyme | IC50 (µM) | Ki (µM) | Reference Compound | Reference IC50 (µM) | Source |

| Compound 5f (a 3-aminobenzofuran derivative) | AChE | - | - | Donepezil | - | [5][6] |

| Cathafuran C (a 2-arylbenzofuran derivative) | BChE | 2.5 | 1.7 | Galantamine | 35.3 | [7][8] |

| Compound 14 (a 2-arylbenzofuran derivative) | BChE | - | 1.7 | - | - | [7] |

| Benzofuran-2-carboxamide derivative 6h | BChE | 0.054 - 2.7 | - | - | - | [9] |

| Benzofuran-2-carboxamide derivative 6k | BChE | 0.054 - 2.7 | - | - | - | [9] |

| Amino ester 5 (a benzofuran derivative) | AChE | - | 36.53 | - | - | [10] |

| Compound 20 (a 2-arylbenzofuran derivative) | AChE | 0.086 ± 0.01 | - | Donepezil | 0.085 | [2] |

Table 2: Amyloid-β Aggregation Inhibition by Representative Benzofuran Derivatives

| Compound ID | Assay Type | Concentration (µM) | Inhibition (%) | Reference Compound | Reference Inhibition (%) | Source |

| Compound 5f (a 3-aminobenzofuran derivative) | Self-induced Aβ1–42 aggregation | 10 | 29.8 | Donepezil | 14.9 | [6] |

| Compound 5h (a 3-aminobenzofuran derivative) | Self-induced Aβ1–42 aggregation | 10 | 38.8 | Donepezil | 14.9 | [6] |

| Benzofuran-2-carboxamide derivative 6h | Self-induced Aβ aggregation | 100 | 33.1 | - | - | [9] |

| Benzofuran-2-carboxamide derivative 6k | Self-induced Aβ aggregation | 100 | 46.4 | - | - | [9] |

| Compound 4b (an N-phenylbenzofuran-2-carboxamide) | Aβ42 aggregation | - | 54 | - | - | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential of this compound or related compounds in Alzheimer's disease models.

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from studies on 3-aminobenzofuran derivatives.[5]

Objective: To determine the in vitro inhibitory activity of the test compound against AChE and BChE.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound solution (in a suitable solvent, e.g., DMSO)

-

Donepezil (as a positive control)

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of enzymes, substrates, and DTNB in phosphate buffer.

-

In a 96-well plate, add 25 µL of the test compound at various concentrations.

-

Add 50 µL of phosphate buffer (pH 8.0).

-

Add 25 µL of AChE or BChE solution.

-

Incubate the mixture for 15 minutes at 37°C.

-

Add 125 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This protocol is based on the evaluation of 3-aminobenzofuran derivatives.[6]

Objective: To assess the ability of the test compound to inhibit the aggregation of Aβ peptides.

Materials:

-

Aβ1-42 peptide

-

Hexafluoroisopropanol (HFIP)

-

Phosphate buffer (pH 7.4)

-

Thioflavin T (ThT) solution

-

Test compound solution (in a suitable solvent, e.g., DMSO)

-

96-well black microplate with a clear bottom

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of Aβ1-42 by dissolving the peptide in HFIP, followed by evaporation and resuspension in phosphate buffer to the desired concentration.

-

In a 96-well plate, mix the Aβ1-42 solution with the test compound at various concentrations.

-

Incubate the plate at 37°C for 48 hours with gentle agitation to induce aggregation.

-

After incubation, add ThT solution to each well.

-

Measure the fluorescence intensity at an excitation wavelength of 450 nm and an emission wavelength of 485 nm.

-

Calculate the percentage of inhibition of Aβ aggregation relative to a control sample without the inhibitor.

Visualizations

Signaling Pathway: Cholinergic Neurotransmission and Inhibition

Caption: Role of a cholinesterase inhibitor in the cholinergic synapse.

Experimental Workflow: Screening of a Novel Benzofuran Derivative

Caption: Workflow for evaluating a novel benzofuran derivative for AD.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of fibril formation in beta-amyloid peptide by a novel series of benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and cholinesterase inhibitory activity of new 2-benzofuran carboxamide-benzylpyridinum salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-Aminobenzofuran-2-yl)methanol: A Versatile Scaffolding for Complex Molecule Synthesis